molecular formula C22H22ClN5O2 B2538412 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251682-59-3

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No.: B2538412
CAS No.: 1251682-59-3
M. Wt: 423.9
InChI Key: KDWRKHHMTXHARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
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Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Piperidine Moiety : A six-membered nitrogen-containing ring that enhances binding interactions with biological targets.
  • Chlorophenyl and Methylbenzamide Groups : These substituents can influence the compound's lipophilicity and receptor affinity.

Biological Activity Overview

The biological activities of triazole derivatives, including the compound , have been extensively studied. The following sections detail specific activities observed in various studies.

1. Anticancer Activity

Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells .
Cell LineIC50 Value (µM)Reference
A54910.5
MCF-727.3

2. Antimicrobial Activity

Triazole compounds have demonstrated antimicrobial properties against a range of pathogens:

  • Fungal Inhibition : Some derivatives have shown efficacy against fungal strains, suggesting potential use in antifungal therapies .

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific molecular targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways in cancer cells or pathogens.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several key studies provide insights into the biological activity of triazole derivatives:

Study 1: Antiproliferative Effects

A study conducted by Prasad et al. (2019) screened a library of triazole derivatives for antiproliferative activity, revealing that certain compounds exhibited IC50 values as low as 5 µM against cancer cell lines .

Study 2: Antimicrobial Efficacy

Research by Jadhav et al. (2017) highlighted the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance efficacy .

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRKHHMTXHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.